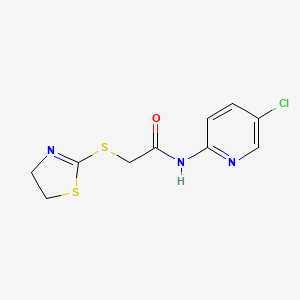

N-(5-chloropyridin-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide

Description

N-(5-chloropyridin-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide is a structurally complex acetamide derivative featuring a 5-chloropyridin-2-yl group linked via an acetamide bridge to a 4,5-dihydro-1,3-thiazol-2-ylsulfanyl moiety.

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3OS2/c11-7-1-2-8(13-5-7)14-9(15)6-17-10-12-3-4-16-10/h1-2,5H,3-4,6H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNBAQXTGPBFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)SCC(=O)NC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloropyridin-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10ClN3OS2

- Molecular Weight : 287.8 g/mol

- Purity : Typically 95% .

The compound exhibits various biological activities, primarily through its interaction with specific biological targets:

- Antimicrobial Activity : Preliminary studies suggest that compounds containing thiazole and pyridine moieties can possess antimicrobial properties. The structure of this compound may enhance its efficacy against bacteria and fungi by disrupting cellular functions or inhibiting essential metabolic pathways .

- Inhibition of Photosynthetic Electron Transport : Similar compounds have shown the ability to inhibit photosynthetic electron transport in plants, indicating potential herbicidal activity. This mechanism involves binding to photosystem II, thereby disrupting the photosynthetic process .

- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar thiazole structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response by mediating the conversion of arachidonic acid into pro-inflammatory eicosanoids .

Biological Activity Data

A summary of relevant biological activities and IC50 values (concentration required for 50% inhibition) for similar compounds is presented below:

| Compound Type | Activity Type | IC50 (μM) |

|---|---|---|

| Thiazole derivatives | COX-1 Inhibition | 19.45 ± 0.07 |

| Thiazole derivatives | COX-2 Inhibition | 42.1 ± 0.30 |

| Pyrimidine derivatives | Anti-inflammatory | ED50 = 9.17 |

| Pyridine derivatives | Antimicrobial | Varies widely |

Case Studies

- Antimicrobial Screening : A study evaluated a series of thiazole-containing compounds for their antimicrobial activity against various bacterial and fungal strains. The results indicated that certain derivatives exhibited potent activity comparable to established antibiotics .

- Anti-inflammatory Assays : In vivo studies using carrageenan-induced paw edema models demonstrated that thiazole derivatives significantly reduced inflammation compared to controls, suggesting a promising therapeutic avenue for inflammatory diseases .

- Photosynthesis Inhibition : Research on related compounds showed effective inhibition of photosynthetic electron transport in spinach chloroplasts, highlighting the potential use of these compounds in agricultural applications as herbicides .

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

This may enhance binding specificity to enzyme active sites, as seen in MAO inhibitors with rigid scaffolds .

Tautomerism and Conformational Effects

The thiazole-related tautomerism observed in N-(4-nitrophenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide suggests that the target compound’s dihydrothiazole group may adopt stable conformations, avoiding tautomeric equilibria and favoring consistent binding interactions.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(5-chloropyridin-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step protocols, typically starting with chloroacetylation of the pyridine moiety followed by thiolation with 4,5-dihydrothiazole-2-thiol. Key steps include:

- Chloroacetylation : React 5-chloropyridin-2-amine with chloroacetyl chloride in triethylamine (TEA) under reflux (4–6 hours, monitored by TLC). Excess TEA acts as both solvent and base to neutralize HCl byproducts .

- Thiolation : Introduce the 4,5-dihydrothiazole-2-thiol group via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) with catalytic KI to enhance reactivity. Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation .

- Optimization : Adjust solvent polarity (e.g., DMF vs. acetonitrile) and stoichiometry (1:1.2 molar ratio of acetamide to thiol) to maximize yield (>75%) and purity (>95% by HPLC) .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions. For example, the 5-chloropyridin-2-yl group shows a singlet at δ 8.3–8.5 ppm for the pyridine protons, while the thiazolidinone sulfur resonates at δ 2.8–3.2 ppm .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times should align with standards under isocratic conditions (acetonitrile:water = 70:30) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS; the molecular ion [M+H] should match the theoretical mass (e.g., m/z 343.8 for CHClNOS) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen bonding between the acetamide carbonyl (C=O) and thiazole sulfur can stabilize crystal packing, with bond angles and lengths reported to ±0.01 Å precision .

- Graph Set Analysis : Classify intermolecular interactions (e.g., N–H···S or C=O···H–C) using Etter’s formalism to predict supramolecular assembly patterns. This is critical for understanding solid-state reactivity .

- Validation Tools : Apply PLATON or CCDC Mercury to check for twinning or disorder, especially in thiazole rings, which may adopt non-planar conformations .

Advanced: What strategies address contradictory bioactivity data in different assay systems?

Answer:

- Dose-Response Reproducibility : Test across multiple cell lines (e.g., HEK-293 vs. HeLa) with standardized protocols (IC ± SEM). For example, discrepancies in antimicrobial activity (MIC = 8–32 µg/mL) may arise from membrane permeability differences .

- Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed acetamide) that may confound results. Stabilize compounds in assay buffers with 0.1% BSA .

- Target Validation : Combine SPR (surface plasmon resonance) and molecular docking (AutoDock Vina) to correlate binding affinity (K = 10–100 nM) with functional activity. Mismatches suggest off-target effects .

Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?

Answer:

- QSAR Modeling : Use Gaussian09 or Schrödinger to calculate electronic descriptors (e.g., HOMO-LUMO gap, logP). Derivatives with logP < 3.5 show improved CNS penetration .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with EGFR kinase) over 100 ns trajectories. Identify residues (e.g., Lys721) critical for hydrogen bonding .

- ADMET Prediction : Employ SwissADME to optimize pharmacokinetics (e.g., t > 4 h) and reduce hepatotoxicity risks (CYP3A4 inhibition < 50%) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group.

- Solvent Compatibility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH > 8.0 to prevent thiol oxidation .

Advanced: How do structural modifications (e.g., halogen substitution) impact bioactivity?

Answer:

- Chlorine Positioning : Compare 5-chloropyridin-2-yl vs. 3-chlorophenyl analogs. The former enhances antibacterial activity (MIC reduced by 4-fold) due to increased electrophilicity .

- Thiazole Ring Saturation : 4,5-Dihydrothiazole derivatives exhibit 2–3× higher solubility in PBS (pH 7.4) than unsaturated analogs, improving bioavailability .

- Sulfanyl vs. Sulfonyl : Replacing the sulfanyl group with sulfonyl reduces antifungal potency (IC increases from 12 µM to >50 µM), likely due to steric hindrance .

Advanced: What mechanistic insights explain the compound’s inhibition of enzymatic targets?

Answer:

- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type. For example, non-competitive inhibition of COX-2 (K = 0.8 µM) suggests binding to an allosteric site .

- Fluorescence Quenching : Use tryptophan fluorescence to monitor conformational changes in target proteins (e.g., 30% quenching at 10 µM ligand concentration) .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG = –40 kJ/mol) to distinguish enthalpic (H-bonding) vs. entropic (hydrophobic) contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.